![molecular formula C17H17N7O B7143727 4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7143727.png)
4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one is a complex organic molecule that features a quinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazolylpyrimidine moiety. Key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Pyrazolylpyrimidine Moiety: This step involves the reaction of 2-amino-6-pyrazol-1-ylpyrimidine with a suitable aldehyde or ketone to form the desired intermediate.
Final Coupling Reaction: The intermediate is then coupled with the quinoline core under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkyl halides, and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
Scientific Research Applications
4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biology: It can be used in studies involving cell signaling pathways and molecular interactions.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit specific kinases involved in cell proliferation, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidin-4(3H)-one: Known for its antiviral and antitumor activities.
Pyrazole derivatives: These compounds exhibit a wide range of biological activities, including anti-inflammatory and antibacterial properties.
Uniqueness
4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one: stands out due to its unique combination of a quinoline core with a pyrazolylpyrimidine moiety, which may confer distinct biological activities and chemical properties not observed in other similar compounds.
Properties
IUPAC Name |
4-[[(2-amino-6-pyrazol-1-ylpyrimidin-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O/c18-17-22-14(9-15(23-17)24-7-3-6-20-24)19-10-11-8-16(25)21-13-5-2-1-4-12(11)13/h1-7,9,11H,8,10H2,(H,21,25)(H3,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJCVZULIVMPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)CNC3=CC(=NC(=N3)N)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
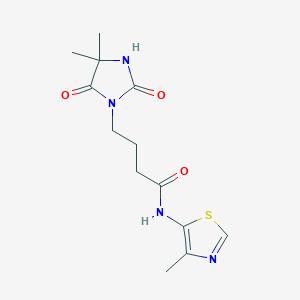
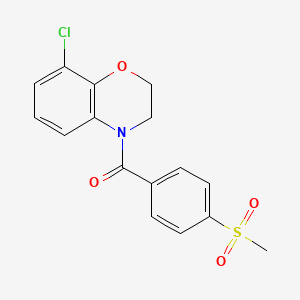
![4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide](/img/structure/B7143659.png)
![4-[1-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2-thiophen-2-ylmorpholine](/img/structure/B7143660.png)
![N-[2-[(2,2-dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-3-methoxybenzamide](/img/structure/B7143665.png)
![N-[1-(5-amino-6-pyrazol-1-ylpyrimidin-4-yl)piperidin-4-yl]cyclohexanecarboxamide](/img/structure/B7143670.png)
![2-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)-methylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7143674.png)
![[1-(5-Tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B7143685.png)
![5-Chloro-2-methoxy-4-[4-(2-phenylethyl)piperazin-1-yl]pyrimidine](/img/structure/B7143692.png)
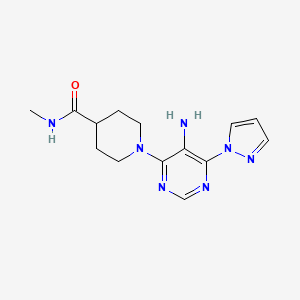
![[1-(5-Propan-2-yl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7143705.png)
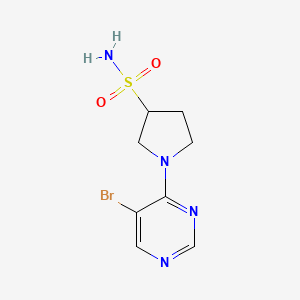
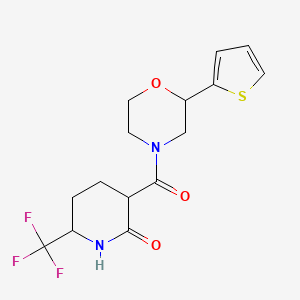
![3-[2-Oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7143743.png)
